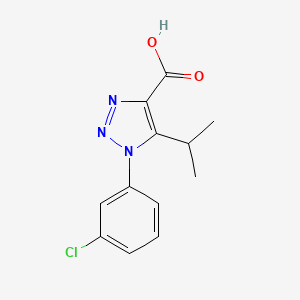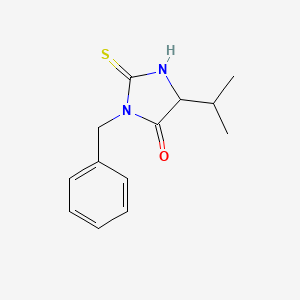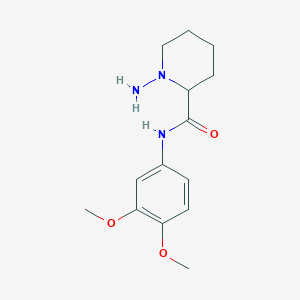
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as TAC-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid leads to the accumulation of acetylated histones, which promotes the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to reduce inflammation in animal models. In addition, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in the treatment of cancer, as tumors require a blood supply for growth.
実験室実験の利点と制限
One advantage of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is its high potency and selectivity for HDAC inhibition. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has limited aqueous solubility, which may pose challenges in experimental design and delivery.
将来の方向性
Future research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Studies could also investigate the effects of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as epigenetic modifications and cellular differentiation. In addition, research could focus on the development of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid analogs with improved solubility and pharmacokinetic properties.
In conclusion, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, or 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, is a promising compound with potential applications in the fields of cancer and inflammation research. Its high potency and selectivity for HDAC inhibition make it a valuable tool for studying various biological processes. Further research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
合成法
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 3-chlorobenzonitrile with isopropyl azide and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of 3-chlorobenzonitrile with sodium azide and isopropyl alcohol, followed by hydrolysis. The synthesis of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been achieved using click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This method has shown high yield and purity of the final product.
科学的研究の応用
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
特性
IUPAC Name |
1-(3-chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWONEKNGMPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)
![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)
![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)

![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)
